SCD inhibitor 1 -

SCD inhibitor 1

Catalog Number: EVT-269794
CAS Number:
Molecular Formula: C18H16Cl2N4O2
Molecular Weight: 391.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK1940029, also known as SCD Inhibitor 1, is a SCD Inhibitor. GSK1940029 is a potential topical treatment of acne,
Overview

Stearoyl-CoA desaturase inhibitor 1 is a compound that targets the enzyme stearoyl-CoA desaturase 1, an important player in lipid metabolism. This enzyme catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids, influencing various metabolic pathways. Inhibition of this enzyme has garnered interest due to its potential therapeutic applications in treating metabolic disorders, cancers, and skin diseases.

Source

Stearoyl-CoA desaturase inhibitor 1 was initially identified through a series of high-throughput screenings aimed at discovering small molecules capable of modulating lipid metabolism. The compound has been characterized in various studies focusing on its effects on cell proliferation and apoptosis in cancer cells, particularly in ovarian and colorectal cancers .

Classification

Stearoyl-CoA desaturase inhibitor 1 belongs to the class of small molecule inhibitors designed to modulate enzyme activity. These compounds are often classified based on their structural characteristics and mechanisms of action, which can include competitive inhibition, non-competitive inhibition, or allosteric modulation.

Synthesis Analysis

Methods

The synthesis of stearoyl-CoA desaturase inhibitor 1 typically involves organic synthesis techniques that include:

  • Reagents: Common reagents include various alkyl halides, amines, and other organic compounds.
  • Reactions: The synthesis may involve multiple steps such as nucleophilic substitutions, coupling reactions, and cyclization processes to achieve the desired molecular structure.

Technical Details

The synthetic pathway often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like chromatography are employed for purification of the final product.

Molecular Structure Analysis

Structure

The molecular structure of stearoyl-CoA desaturase inhibitor 1 is characterized by specific functional groups that facilitate its interaction with the target enzyme. Key features typically include:

  • Functional Groups: The presence of hydroxyl groups, carbonyl groups, or aromatic rings can enhance binding affinity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its biological activity.

Data

Crystallographic data or NMR spectroscopy results can provide insights into the precise arrangement of atoms within the molecule, aiding in understanding its binding interactions with stearoyl-CoA desaturase 1.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving stearoyl-CoA desaturase inhibitor 1 focus on its interaction with stearoyl-CoA desaturase. These include:

  • Competitive Inhibition: The inhibitor competes with the substrate for binding at the active site of the enzyme.
  • Allosteric Modulation: It may also bind to sites other than the active site, inducing conformational changes that affect enzyme activity.

Technical Details

Kinetic studies are often conducted to determine the inhibitory constants and assess how effectively the compound can inhibit enzyme activity under varying substrate concentrations.

Mechanism of Action

Process

The mechanism by which stearoyl-CoA desaturase inhibitor 1 exerts its effects involves:

  1. Binding: The compound binds to the active site or an allosteric site on stearoyl-CoA desaturase 1.
  2. Inhibition: This binding prevents the conversion of saturated fatty acids into monounsaturated fatty acids, thereby altering lipid metabolism.
  3. Cellular Effects: Inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer cell lines due to disrupted lipid biosynthesis pathways .

Data

Studies have shown that inhibition of stearoyl-CoA desaturase 1 can lead to increased levels of saturated fatty acids and altered lipid profiles in cells, which may trigger stress responses such as endoplasmic reticulum stress and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically falls within a range suitable for small molecule drugs.
  • Solubility: Solubility characteristics can vary based on functional groups present; polar functional groups generally enhance solubility in aqueous environments.

Chemical Properties

  • Stability: The compound's stability under physiological conditions is crucial for its efficacy as a therapeutic agent.
  • Reactivity: Reactivity profiles indicate how it interacts with biological macromolecules and other cellular components.

Relevant analyses such as spectral data (NMR, IR) provide insights into these properties.

Applications

Scientific Uses

Stearoyl-CoA desaturase inhibitor 1 has several promising applications in scientific research:

  • Cancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for developing new cancer therapies targeting lipid metabolism pathways .
  • Metabolic Disorders: By modulating lipid profiles, it holds potential for treating conditions like obesity and diabetes where lipid metabolism is disrupted .
  • Skin Diseases: Given its role in lipid synthesis, it may also be explored for therapeutic applications in dermatological conditions linked to lipid imbalance .
Biochemical Foundations of SCD1

Structural Biology of Stearoyl-CoA Desaturase 1

Catalytic Domain Architecture and Iron-Binding Motifs

The catalytic core of SCD1 features a dimetal center essential for O₂ activation and desaturation. Crystal structures reveal a unique diiron cluster coordinated by nine conserved histidine residues arranged in three motifs: two HXXHH sequences and one HX₄H motif [1] [8]. This non-heme diiron center resides within a cytosolic domain that adopts a "mushroom-like" structure, with iron ions separated by ~4.6 Å – a configuration optimized for alkane activation [2] [6]. Misincorporation of zinc instead of iron during heterologous expression inactivates the enzyme, underscoring iron's mechanistic role [2] [6]. The iron ligands form a distinctive asymmetric coordination sphere: Iron 1 (M1) is pentacoordinated by four histidines, while Iron 2 (M2) is hexacoordinated by five histidines and a water molecule [8].

Table 1: Key Structural Features of SCD1 Catalytic Domain

FeatureDescriptionFunctional Significance
Diiron CenterTwo Fe²⁺ ions coordinated by 9 His residuesOxygen activation and C-H bond cleavage
Substrate TunnelV-shaped hydrophobic channel (24 Å deep)Positions C9-C10 of acyl chain near diiron center
Kink ResiduesTrp149, Thr257, Gln143Enforces Δ9 regioselectivity via substrate bending
Chain-Length SelectorTyr104, Ala108Determines preference for C16-C18 acyl chains

Membrane Topology and Endoplasmic Reticulum Localization

SCD1 anchors to the endoplasmic reticulum (ER) via four transmembrane helices (TM1-TM4) that form a hydrophobic core. The N- and C-termini face the cytosol, with a large cytosolic loop (residues 41-361) housing the catalytic domain [4] [8]. This topology positions the active site for cytosolic substrate access while facilitating product transfer to ER-resident enzymes for phospholipid/triacylglycerol synthesis. The transmembrane domain adopts a cone-like arrangement with TM4 centrally positioned, stabilized by a conserved arginine (Arg249) that may mediate membrane interactions [8]. Amphipathic helices (AH1, AH7, AH9) at the cytosolic-membrane interface further stabilize membrane association and may regulate substrate channeling [8].

Enzymatic Mechanism of Δ9-Desaturation

Substrate Specificity: Palmitoyl-CoA vs. Stearoyl-CoA

SCD1 exhibits broad specificity for C14-C19 saturated acyl-CoAs but strongly prefers stearoyl-CoA (C18:0) and palmitoyl-CoA (C16:0). Structural studies reveal substrate selectivity is governed by:

  • CoA-binding surface: Charged residues (e.g., Arg151, Lys293) interact with the adenosine diphosphate moiety, discriminating against non-CoA substrates [1] [8]
  • Tunnel geometry: A kinked substrate-binding tunnel positions C9-C10 adjacent to the diiron center. Residues Tyr104 and Ala108 determine chain-length preference – mutation of Ala108→Ile shifts activity toward shorter chains [8]
  • Steric gating: The tunnel exit is capped by Tyr104, limiting accommodation beyond C19. Evolutionary variations at this position explain species-specific preferences (e.g., Thr104 in Calanus hyperboreus SCD enables C26 desaturation) [8]

Electron Transfer Chain: Cytochrome b5 Reductase Interactions

SCD1 requires a three-component electron transfer system:

NADH → Cytochrome b5 reductase (CYB5R) → Cytochrome b5 (CYB5) → SCD1  

CYB5R (a FAD-dependent oxidoreductase) accepts electrons from NADH and transfers them to CYB5's heme iron. Reduced CYB5 then regenerates SCD1's diiron center (oxidized during O₂ activation) [2] [10]. This electron shuttle enables the stoichiometry:

Stearoyl-CoA + O₂ + 2e⁻ + 2H⁺ → Oleoyl-CoA + H₂O  

Reconstituted in vitro systems demonstrate that purified soluble domains of CYB5R3 and CYB5 suffice to support SCD1 desaturation, though membrane-anchored forms optimize efficiency [6]. The physical interaction between SCD1 and CYB5 remains transient, suggesting dynamic complex formation rather than stable assembly [2].

Evolutionary Conservation Across Species: From Yeast to Mammals

SCD enzymes exhibit remarkable conservation of core structural elements despite species-specific adaptations:

Table 2: Evolutionary Conservation of SCD Enzymes

OrganismSCD IsoformsKey FeaturesConserved Motifs
S. cerevisiaeOle1pSingle Δ9-desaturaseHX₃H, HX₂HH, HX₄H
D. melanogasterDesat1, Desat2Chain-length specialization (Desat2: C14-specific)Tyr104→Met in Desat2 enables C14 preference
M. musculusSCD1-4Tissue-specific expression (SCD1: liver/adipose; SCD3: skin)>77% sequence identity between isoforms
H. sapiensSCD1, SCD5SCD5 brain-specific, unique to primates53% identity between SCD1/SCD5

Conserved elements include:

  • Histidine triads: All nine iron-coordinating His residues are invariant from yeast to humans [8]
  • Membrane topology: Four transmembrane helices conserved, though cytosolic domain size varies [4] [7]
  • Substrate recognition: CoA-binding residues (e.g., Arg151) conserved in acyl-CoA desaturases but absent in acyl-lipid desaturases [8]

Notably, mammals evolved multiple isoforms with distinct expression patterns: SCD1 dominates metabolic tissues (liver, adipose), while SCD3 specializes in sebaceous lipid synthesis [5] [7]. Primates uniquely acquired SCD5, which shares only 53% identity with SCD1 but retains the diiron center architecture [7] [9]. This conservation highlights the non-redundant role of the SCD fold in regulating cellular lipid composition.

Inhibitor Design Implications:The structural and mechanistic insights reveal three druggable hotspots for SCD inhibitors:

  • Diiron center: Chelators or metal-displacing compounds (e.g., 4,4-disubstituted piperidines) [9]
  • Substrate tunnel: Competitive antagonists mimicking the kinked acyl chain conformation
  • Electron transfer interface: Disruptors of SCD1-CYB5 protein-protein interactions

The high conservation of the active site supports broad efficacy of catalytic inhibitors, while isoform-specific surface variations offer avenues for selective targeting.

Properties

Product Name

SCD inhibitor 1

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-[4-(hydroxymethyl)phenyl]-5-methyltriazole-4-carboxamide

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C18H16Cl2N4O2/c1-11-17(18(26)21-14-5-2-12(10-25)3-6-14)22-23-24(11)9-13-4-7-15(19)16(20)8-13/h2-8,25H,9-10H2,1H3,(H,21,26)

InChI Key

QQRGSFYTPBYCFD-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO

Solubility

Soluble in DMSO

Synonyms

GSK1940029; GSK-1940029; GSK 1940029; SCD Inhibitor 1;

Canonical SMILES

CC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.